An In-Depth Technical Guide to 4-Chlorophenoxyacetyl Chloride for Advanced Research Applications
An In-Depth Technical Guide to 4-Chlorophenoxyacetyl Chloride for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chlorophenoxyacetyl chloride (CAS No. 4122-68-3), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its core physical and chemical properties, provides a full spectroscopic profile for analytical characterization, outlines a standard laboratory synthesis protocol, and discusses its reactivity and handling considerations. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this versatile reagent for practical application.
Introduction to 4-Chlorophenoxyacetyl Chloride
4-Chlorophenoxyacetyl chloride, with the chemical formula C₈H₆Cl₂O₂, is a bifunctional organic molecule belonging to the acyl chloride class. Its structure incorporates a reactive acyl chloride group and a 4-chlorophenoxy moiety. This combination makes it a highly valuable building block in organic synthesis. The acyl chloride functional group provides a site for facile nucleophilic acyl substitution reactions, allowing for the straightforward introduction of the 4-chlorophenoxyacetyl group into a wide array of molecules.
Its derivatives have been investigated for various biological activities, and it serves as a crucial precursor in the synthesis of more complex molecular architectures. Professionals in drug discovery and development utilize this reagent for creating novel esters, amides, and ketones, which are pivotal functional groups in many bioactive compounds.
Chemical and Physical Properties
4-Chlorophenoxyacetyl chloride is typically a colorless to light yellow or orange liquid at room temperature, though its low melting point means it may solidify upon cooling. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid upon contact with water.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4122-68-3 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Melting Point | 18.8 °C | [1] |
| Boiling Point | 142 °C at 17 mmHg | [1] |
| Density | 1.314 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.5486 | [3] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., benzene, chloroform, THF). |
Spectroscopic Profile for Compound Verification
Accurate characterization is essential for ensuring the purity and identity of 4-Chlorophenoxyacetyl chloride before its use in sensitive synthetic applications. The following is a guide to its expected spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical ¹H NMR spectrum recorded in CDCl₃, the following signals are characteristic:
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Aromatic Protons: Two doublets are expected for the para-substituted aromatic ring. The protons ortho to the ether linkage typically appear as a doublet around δ 6.82 ppm . The protons meta to the ether linkage (and ortho to the chlorine atom) appear as a doublet around δ 7.24 ppm .
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Methylene Protons (-O-CH₂-): A sharp singlet corresponding to the two methylene protons is observed, typically around δ 4.89-4.90 ppm . The deshielding effect of the adjacent oxygen and acyl chloride group shifts this signal downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum in CDCl₃ provides confirmation of the carbon framework:
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Carbonyl Carbon (-C=O): The acyl chloride carbonyl carbon is highly deshielded and appears at approximately δ 170.0 ppm .
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Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the ether linkage (C-O) is found around δ 155.5 ppm . The carbon bearing the chlorine atom (C-Cl) is at approximately δ 127.8 ppm . The two sets of CH carbons appear around δ 129.7 ppm and δ 116.3 ppm .
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Methylene Carbon (-O-CH₂-): The methylene carbon signal is observed around δ 72.7 ppm .
Infrared (IR) Spectroscopy
The IR spectrum (liquid film) is dominated by a very strong, sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically found in the range of 1785-1815 cm⁻¹ . Other key absorptions include:
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Aromatic C=C stretching: Peaks in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ regions.
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Aryl-Oxygen (C-O-C) stretching: A strong band around 1240-1250 cm⁻¹.
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C-Cl stretching: Absorptions in the 700-850 cm⁻¹ range.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺ at m/z 204 and an [M+2]⁺ peak at m/z 206 with an intensity ratio of approximately 6:1, which is characteristic of a compound containing two chlorine atoms. Key fragmentation pathways include the loss of the chlorine radical from the acyl chloride group to form the acylium ion [M-35]⁺, and cleavage of the C-C bond adjacent to the carbonyl group.
Synthesis and Purification Protocol
The most common and reliable method for preparing 4-Chlorophenoxyacetyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).
Causality and Experimental Rationale
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Choice of Reagent: Thionyl chloride is the preferred reagent for this conversion. It reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts (SO₂ and HCl). The volatile nature of these byproducts makes them easy to remove from the reaction mixture, which drives the reaction to completion and simplifies purification.
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Solvent: An inert solvent like benzene or chloroform is often used to facilitate the reaction and control the temperature.[3]
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Purification: Due to its high boiling point at atmospheric pressure, purification is best achieved by vacuum distillation. This technique allows the compound to be distilled at a much lower temperature, preventing thermal decomposition and ensuring high purity of the final product.
Step-by-Step Synthesis Methodology
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Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add 4-Chlorophenoxyacetic acid (1.0 equivalent).
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Reagent Addition: Add an inert solvent such as benzene (approx. 3 mL per gram of acid). Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 3-18 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
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Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
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Purification: The crude residue is then purified by vacuum distillation (e.g., at ~70°C/0.05 mmHg or ~142°C/17 mmHg) to yield pure 4-Chlorophenoxyacetyl chloride.
Synthesis Workflow Diagram
Caption: Synthesis of 4-Chlorophenoxyacetyl Chloride.
Reactivity and Applications in Drug Development
The primary utility of 4-Chlorophenoxyacetyl chloride stems from the high reactivity of the acyl chloride group. It is an excellent electrophile that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
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Amide Formation: Reacts with primary or secondary amines to form N-substituted amides. This is one of the most common applications in constructing scaffolds for drug candidates.
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Ester Formation: Reacts with alcohols or phenols to produce the corresponding esters.
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Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
This reactivity makes it an essential tool for derivatizing molecules to explore structure-activity relationships (SAR) in drug discovery programs.
General Reactivity Diagram
Caption: General reaction pathway with nucleophiles.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that adherence to strict safety protocols is non-negotiable when working with this compound.
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Hazards: 4-Chlorophenoxyacetyl chloride is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts to produce corrosive HCl gas.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[1]
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Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors. Keep the container tightly closed when not in use. It should be stored under an inert atmosphere (e.g., nitrogen or argon).
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Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases, alcohols, and amines. A corrosive-resistant cabinet is recommended.
Conclusion
4-Chlorophenoxyacetyl chloride is a fundamental reagent for synthetic chemists, offering a reliable method for incorporating the 4-chlorophenoxyacetyl moiety into target molecules. Its well-defined physical properties and predictable reactivity make it an invaluable tool in the fields of pharmaceutical and materials science. A thorough understanding of its characteristics, combined with stringent adherence to safety and handling protocols, is essential for its successful and safe application in a research environment.
References
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Chemsrc. (2024). Acetyl chloride,2-(4-chlorophenoxy)-. Retrieved from [Link]
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Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-CHLOROPHENOXYACETYL CHLORIDE. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). α-Chlorophenylacetyl chloride. NIST WebBook. Retrieved from [Link]
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